molecular formula C11H19NO3 B052298 N-4-Boc-aminocyclohexanone CAS No. 179321-49-4

N-4-Boc-aminocyclohexanone

Cat. No. B052298
Key on ui cas rn: 179321-49-4
M. Wt: 213.27 g/mol
InChI Key: WYVFPGFWUKBXPZ-UHFFFAOYSA-N
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Patent
US09302984B2

Procedure details

tert-Butyl-4-hydroxycyclohexylcarbamate (17 g) and Celite (17 g) were suspended in dry DCM (100 mL). PCC (25.5 g) was added portion-wise within 10-15 minutes. The reaction was stirred under nitrogen for 2.5 hours. The solvent was removed under reduced pressure and the residue was re-dissolved in EtOAc/n-hexane (1000 mL) and filtered through celite. The organic layer was dried over Na2SO4. Evaporation of the solvents gave the title compound as a colorless solid (16.1 g, quantitative).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[O:14]=[C:11]1[CH2:10][CH2:9][CH:8]([NH:7][C:6](=[O:15])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)O)=O
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in EtOAc/n-hexane (1000 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O=C1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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